Product packaging for (Hepta-2,4,6-triyn-1-yl)benzene(Cat. No.:CAS No. 89913-45-1)

(Hepta-2,4,6-triyn-1-yl)benzene

Cat. No.: B14399593
CAS No.: 89913-45-1
M. Wt: 164.20 g/mol
InChI Key: LSNUJMZKAUGWEV-UHFFFAOYSA-N
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Description

(Hepta-2,4,6-triyn-1-yl)benzene is an organic compound with the molecular formula C13H8 . This structure features a benzene ring linked to a hepta-2,4,6-triynyl chain, a carbon skeleton characterized by the presence of three carbon-carbon triple bonds. Compounds with extensive conjugated triple bonds are of significant interest in material science due to their potential electronic and optical properties, making them candidates for developing novel advanced materials. This product is intended for research and development purposes in a laboratory setting only. It is strictly for in-vitro studies and is not meant for human or veterinary therapeutic, diagnostic, or any other clinical use. Please note that detailed information on specific physical properties, handling, storage, and safety is not fully available in the search results. Researchers are advised to consult relevant literature and conduct their own thorough safety assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8 B14399593 (Hepta-2,4,6-triyn-1-yl)benzene CAS No. 89913-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89913-45-1

Molecular Formula

C13H8

Molecular Weight

164.20 g/mol

IUPAC Name

hepta-2,4,6-triynylbenzene

InChI

InChI=1S/C13H8/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h1,6,8-9,11-12H,10H2

InChI Key

LSNUJMZKAUGWEV-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC#CCC1=CC=CC=C1

Origin of Product

United States

Computational and Theoretical Investigations of Conjugated Aryl Polyynes

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for probing the electronic structure of molecules from first principles. For conjugated aryl-polyynes, these calculations are crucial for understanding the interplay between the aromatic phenyl group and the linear polyynic chain. DFT, in particular, offers a balance of computational cost and accuracy for these systems. nih.govresearchgate.net Studies using hybrid DFT functionals have proven effective in predicting the geometry and properties of polyynes. nih.gov The electronic structure is heavily influenced by the two perpendicular π systems of the polyyne chain, which compete to establish double bond character. researchgate.net

Analysis of Bond Length Alternation (BLA) in Polyynic Chains

A key structural feature of polyynes is Bond Length Alternation (BLA), the difference in length between the alternating single and triple carbon-carbon bonds. researchgate.net This alternation is a result of a Peierls distortion, which favors a semiconducting state over a metallic one. rsc.org Computational studies are essential for quantifying BLA, as experimental data for longer polyynes can be difficult to obtain. researchgate.net

DFT calculations have been instrumental in determining the extent of BLA. For an infinite polyyne chain (carbyne), the BLA is estimated to be approximately 0.13 Å. nih.govresearchgate.net The magnitude of BLA is sensitive to the computational method used, with hybrid DFT functionals like B3LYP, CAM-B3LYP, and M06-2X providing reliable results for long oligomers. nih.govresearchgate.net The BLA is not static and is influenced by several factors:

Chain Length: BLA tends to decrease as the length of the polyyne chain increases. researchgate.net

End Groups: The nature of the end-capping groups significantly affects BLA. Aryl groups, as in (Hepta-2,4,6-triyn-1-yl)benzene, and other substituents can modulate the electronic structure and thus the BLA. researchgate.netnih.gov For instance, amine-terminated polyynes have been shown to possess reduced BLA values. researchgate.net

Environment: The surrounding environment, such as encapsulation within a carbon nanotube, can also modify the BLA. researchgate.net

Computed Bond Length Alternation (BLA) in Polyynes
SystemComputational MethodEstimated BLA (Å)Reference
PolyyneHybrid-DFT (B3LYP//BHandHLYP or B3LYP//KMLYP)~0.13 nih.gov
PolyyneDiffusion Monte Carlo (DMC)0.136(2) researchgate.net
Polyyne (sp2-terminated)PBE-GGA/B3LYP0.046 researchgate.net

Investigation of Electronic Band Gaps and Conjugation Length Dependence

The electronic band gap, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter that dictates the optoelectronic properties of conjugated molecules. In aryl-polyynes, this gap is strongly dependent on the length of the π-conjugated system.

Theoretical and experimental studies consistently show that the HOMO-LUMO gap decreases as the length of the polyyne chain increases. researchgate.netresearchgate.net This relationship can often be described by a power-law function. DFT calculations have been widely used to predict these band gaps, showing that the gap decreases with the number of carbon atoms in the chain. researchgate.net For an infinite polyyne, a band gap of about 2.2 eV has been estimated through a combination of hybrid-DFT schemes. nih.gov However, other advanced methods like Diffusion Monte Carlo yield slightly higher values, predicting a quasiparticle gap of around 3.4 eV. researchgate.net

Key factors influencing the band gap include:

Conjugation Length: The primary determinant, with the gap shrinking as the number of repeating acetylene (B1199291) units grows. researchgate.net

Planarity: Rotational disorder or bending in the chain can disrupt π-electron delocalization, leading to an increase in the band gap. researchgate.netacs.org For example, DFT calculations on biphenyl-terminated polyynes predict a torsional angle of 36° between the two phenyl rings in solution, which affects conjugation. arxiv.org

Calculated Electronic Band Gaps in Polyynes
SystemComputational MethodCalculated Band Gap (eV)Reference
Polyyne (infinite)Hybrid-DFT~2.2 nih.gov
Polyyne (infinite)DMC3.4(1) (Quasiparticle) researchgate.net
Polyyne (infinite)DMC3.30(7) (Excitonic) researchgate.net

Charge Carrier Dynamics and Polaron Formation in One-Dimensional Systems

When a conjugated polymer like an aryl-polyyne is charged (either by doping or photoexcitation), the added charge is not delocalized over the entire chain. Instead, it localizes over a finite section, and this charge, coupled with the associated distortion of the polymer lattice, creates a quasiparticle known as a polaron. aps.orgnih.gov The dynamics of these charge carriers are fundamental to the electrical conductivity of the material.

Theoretical models, including those based on DFT, are used to describe the electronic structure of polarons. nih.gov The formation of a polaron introduces new electronic states within the HOMO-LUMO gap of the neutral molecule, significantly altering its optical and electronic properties. nih.gov The stability and mobility of these polarons dictate the charge transport efficiency. In some systems, like poly(p-phenylene vinylene), interchain electron transfer can lead to the formation of polaron pairs. aps.org

Solvation Effects on Charge Localization

The environment surrounding a conjugated polymer chain plays a critical role in the localization of charge carriers. Solvation, or the interaction with a surrounding medium (like a solvent or a solid-state matrix), influences polaron formation and stability through dielectric effects. The dielectric properties of the medium can screen the Coulombic interaction between the charge and the lattice, affecting the extent of charge localization.

In materials with low dielectric constants, charge carriers are more likely to be localized. Conversely, a high-dielectric environment can promote delocalization. Theoretical models often incorporate the effect of the surrounding medium using polarizable continuum models (PCM). These studies have shown that dielectric polarization can lead to the formation of narrower, more strongly bound polarons compared to those formed solely by vibrational (lattice) effects.

Electron-Lattice Coupling and Atomic Displacements

The formation of a polaron is a direct consequence of electron-lattice (or electron-phonon) coupling. aps.org When an electron is added to or removed from the conjugated chain, the change in local charge density induces a geometric distortion in the lattice—a displacement of the atoms from their equilibrium positions in the neutral state. aps.org This distortion creates a potential well that traps the charge carrier, leading to its localization. aps.org

Theoretical investigations quantify this coupling and the resulting atomic displacements. For instance, in hole polarons formed in perovskite oxides, the localization on an oxygen atom is accompanied by an outward displacement of neighboring metal atoms, elongating the metal-oxygen bonds. aps.org In conjugated polymers, this distortion manifests as a local change in the bond length alternation pattern. The strength of the electron-lattice coupling is a key factor determining the size (extent of delocalization) and binding energy of the polaron. Strong coupling leads to small, tightly bound polarons with low mobility, whereas weaker coupling results in more delocalized polarons with higher mobility.

Theoretical Models for Molecular Electronics and Optoelectronic Performance

The unique, rigid, and highly conjugated structure of aryl-polyynes makes them exceptional candidates for use as "molecular wires" in the field of molecular electronics. rsc.orgresearchgate.netrsc.orgbohrium.com Theoretical models are indispensable for designing and predicting the performance of these molecules in electronic and optoelectronic devices.

DFT and non-equilibrium Green's function (NEGF) methods are commonly employed to model charge transport through single-molecule junctions, where a molecule like this compound could be connected to two electrodes. bohrium.com These models help predict properties like conductance, current-voltage (I-V) characteristics, and switching behavior. The electronic and photophysical properties can be precisely tuned by the judicious selection of end-groups (e.g., phenyl), the number of alkyne units, and even the incorporation of metal atoms. rsc.org

For optoelectronic applications, such as nonlinear optics (NLO), theoretical calculations of hyperpolarizability are crucial. nih.govresearchgate.net Polyyne chains are effective bridges for promoting charge transfer between electron donor and acceptor groups, a key mechanism for achieving a large NLO response. researchgate.net Theoretical studies have shown that forming polarons in conducting polymers can dramatically increase the hyperpolarizability, suggesting a novel strategy for designing high-performance NLO materials. nih.gov Furthermore, rational molecular design, guided by theoretical principles, allows for the fine-tuning of HOMO-LUMO gaps to control the optical and electronic properties for specific applications in devices like organic light-emitting diodes (OLEDs) and sensors. chemrxiv.org

Structure Function Relationships in Aryl Polyynes for Advanced Materials

Influence of Aryl End-Groups on Electronic and Photophysical Properties

The electronic and photophysical characteristics of polyynes are intrinsically linked to their molecular structure. rsc.org The terminal aryl groups, in particular, play a crucial role in dictating the extent of electron delocalization and the molecule's response to external electromagnetic fields.

The defining feature of aryl-polyynes is their conjugated π-system, composed of alternating single and triple carbon-carbon bonds, which extends into the terminal aryl rings. This extended conjugation allows for the delocalization of π-electrons along the molecular backbone. aps.org The nature of the aryl end-groups can significantly modulate this delocalization. rsc.orgresearchgate.net Electron-donating or electron-withdrawing substituents on the aryl rings can alter the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net This tuning of the HOMO-LUMO gap directly influences the molecule's absorption and emission spectra.

While it might be assumed that the conjugation in polyynes leads to significant ground-state stabilization, studies have shown this stabilization to be surprisingly small, often less than 1 kcal/mol. nih.gov However, the electronic delocalization along the sp-hybridized backbone is highly effective, providing an almost ideal one-dimensional system for electron transport, which is less susceptible to rotational disruptions that can limit conjugation in other organic oligomers. aps.org The choice of the aryl end-group is a key design parameter for tailoring the electronic properties for specific applications. rsc.orgresearchgate.net

Aryl-polyynes exhibit significant third-order non-linear optical (NLO) properties, which are of great interest for applications in optical switching, data storage, and optical limiting. These properties arise from the high mobility of the π-electrons in the conjugated system. The third-order NLO response is characterized by the second hyperpolarizability (γ).

Research has demonstrated that the vibrational contribution to the second hyperpolarizability (γvib) in polyynes increases with the length of the carbon chain. acs.org For longer chains, this increase becomes linear, and the intensive property (γvib/n, where n is the number of acetylene (B1199291) units) reaches a constant value, consistent with the behavior of a polymer. acs.org The presence of acetylene groups is crucial; polymers lacking these groups generally show a detrimental effect on their NLO properties. rsc.org Judicious selection of aryl end-groups can further enhance these NLO effects. rsc.org

Below is a table of non-resonant second hyperpolarizabilities for a series of polyynes, demonstrating the effect of chain length.

Compound (n = number of alkyne units)Wavelength of Max Absorption (λmax)Vibrational Contribution to Second Hyperpolarizability (γvib) (10⁻³⁴ esu)
n=4297 nm0.9
n=5327 nm1.8
n=6354 nm2.8
n=8398 nm5.5
n=10431 nm7.9
n=12458 nm11.2
Data sourced from experimental Raman intensity measurements with a 1064 nm excitation wavelength. acs.org

Polyynes as Molecular Wires in Single-Molecule Junctions

The unique structural and electronic properties of polyynes make them prime candidates for use as molecular wires—the fundamental components of molecular-scale electronic circuits. rsc.orgchemistryworld.com A single aryl-polyyne molecule can be connected between two electrodes to form a molecular junction, allowing for the study of electron transport through an individual molecule. rsc.org

Theoretical and experimental studies have shown that polyynes exhibit unusually high electrical conductance compared to other conjugated oligomers. aps.org Ab initio calculations predict that the conductance of polyynes is an order of magnitude larger than that of other conjugated systems. aps.org This high conductance is attributed to the position of the electrode's Fermi level falling deep within the resonance of the molecule's highest occupied molecular orbital (HOMO). aps.org

A key characteristic of an ideal molecular wire is that its conductance is independent of its length. Polyynes demonstrate this behavior remarkably well, with their conductance showing only a weak dependence on the length of the carbon chain. aps.org This near-perfect molecular wire behavior, combined with a stable conductance over a wide range of applied bias voltage, makes polyynes highly promising for nanoelectronic devices. aps.org

The table below summarizes calculated transport properties for thiolate-capped polyynes between gold electrodes, illustrating their potential as molecular wires.

PropertyValue
Conductance~0.1 G₀ (where G₀ = 2e²/h)
Length DependenceAlmost independent of molecular chain length
Bias DependenceWeakly dependent on applied bias
Data from self-consistent ab initio calculations. aps.org

The performance of a molecular wire is critically dependent on the interface between the molecule and the electrodes. pku.edu.cn The nature of the "anchor group"—the functional group that binds the polyyne to the electrode surface—governs the electronic coupling and the alignment of energy levels, which in turn dictates the efficiency of charge injection and transport. rsc.orgpku.edu.cn

Commonly used anchor groups for gold electrodes include thiols, amines, and pyridines. researchgate.netresearchgate.net The choice of anchor group controls the strength of the electronic coupling to the electrodes. rsc.org For instance, studies comparing benzene-thiol and pyridine (B92270) end-groups on polyyne wires found that the benzene-thiol-capped chains exhibited much higher electrical conductance when attached to gold electrodes. researchgate.net The interaction at this interface can be physical (physisorption) or chemical (chemisorption), with the latter involving the formation of strong covalent bonds and resulting in stronger coupling. pku.edu.cn These interactions can be probed using techniques like inelastic electron tunneling spectroscopy (IETS) to identify the vibrational modes at the molecule-electrode linkage. pku.edu.cnresearchgate.net

Integration into Optoelectronic Devices: Fundamental Material Considerations (e.g., OLEDs, Field-Effect Transistors)

The tunable electronic properties of aryl-polyynes and related structures make them attractive for integration into thin-film optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org

For OLED applications, aryl-capped materials are widely investigated. nih.govnih.gov The end-groups can be tailored to achieve efficient blue electroluminescence, a key challenge in OLED technology. nih.gov The carbazole (B46965) moiety, for example, is often used in host materials for phosphorescent OLEDs due to its good charge transport characteristics and high triplet energy. nih.gov The fundamental considerations for OLED materials include achieving high photoluminescence quantum yields, good charge injection/transport balance, and high thermal and morphological stability to ensure device longevity. nih.gov

In the realm of transistors, polyyne-based structures have been successfully used as the active channel material in FETs. mdpi.comresearchgate.net A recently developed FET based on a polyyne–polyene structure demonstrated promising performance characteristics. mdpi.com For a material to function effectively in a FET, it must exhibit good charge carrier mobility and a sufficiently high on/off current ratio. The ability to form uniform, stable thin films is also a critical manufacturing consideration. nih.gov The development of polyyne-based transistors opens possibilities for their use as discrete components in molecular electronics and as active elements in chemical sensors. mdpi.comresearchgate.net

The performance of a field-effect transistor based on a polyyne-polyene structure is detailed in the table below.

ParameterValue
Channel MaterialPolyyne-Polyene
Conductivity Typen-type
Transconductance3.2 nA/V
Threshold Voltage-0.3 V
Data obtained from a device fabricated via dehydrochlorination of a polyvinylidene chloride (PVDC) precursor. mdpi.comresearchgate.net

Coordination Chemistry with Transition Metals (Carbolong Chemistry Context)

The interaction of aryl-polyynes with transition metals has given rise to a specialized and burgeoning field known as "carbolong chemistry". This area of organometallic chemistry focuses on planar, conjugated systems that feature a long carbon chain (typically with seven or more carbon atoms) coordinated to a central metal atom through at least three metal-carbon bonds. xmu.edu.cn (Hepta-2,4,6-triyn-1-yl)benzene, with its phenyl group and seven-carbon triyne chain, is a prototypical ligand in this context. The chelation of these polydentate carbon-chain ligands to a metal center leads to the formation of highly stable and novel polycyclic organometallic frameworks with unique properties. xmu.edu.cn

Aryl-Polyyne Ligands in Organometallic Complexes

Aryl-polyynes, such as this compound, serve as polydentate, carbon-rich ligands that can form multiple metal-carbon bonds with a single transition metal center. xmu.edu.cn The synthesis of these organometallic complexes often involves the reaction of the polyyne with a suitable transition metal precursor. A notable example is the synthesis of osmapentalynes, which can be achieved by reacting a triyne ligand with an osmium complex like OsCl₂(PPh₃)₃ in the presence of triphenylphosphine (B44618) (PPh₃). xmu.edu.cn This reaction demonstrates the assembly of a complex organometallic structure from a simple aryl-polyyne ligand. xmu.edu.cn

The resulting complexes, termed metallapentalynes, feature the seven-carbon chain of the ligand coordinated to the metal through three distinct metal-carbon bonds, forming a bicyclic system. xmu.edu.cn In these structures, the aryl-polyyne is not merely a spectator ligand but an "actor" that is fundamentally transformed upon coordination. libretexts.org The carbon-rich ligand can also act as a bridging unit between two or more metal centers, leading to polynuclear organometallic complexes with interesting redox properties. researchgate.net The stability and properties of these complexes are highly dependent on the nature of the metal, the ancillary ligands present, and the specific structure of the carbon-rich ligand itself. researchgate.net

Table 1: Representative Organometallic Complexes from Aryl-Polyyne Ligands
Complex TypeAryl-Polyyne Ligand FragmentMetal Center ExampleCoordination ModeReference
Metallapentalyne7-carbon chainOsmium (Os)Tridentate, forming two fused five-membered rings with the metal xmu.edu.cn
PolymetallayneAryl-diyn-1-ylPlatinum (Pt), Palladium (Pd)Bridging ligand in a polymeric chain researchgate.net

Electronic and Structural Perturbations via Metal Coordination

The coordination of an aryl-polyyne ligand to a transition metal induces significant electronic and structural changes in the organic framework. These perturbations are central to the unique properties of the resulting carbolong complexes. xmu.edu.cn

Electronic Perturbations: The electronic structure of the aryl-polyyne is profoundly modified by the interaction with the metal's d-orbitals. A critical electronic perturbation is the change in the aromatic character of the system. xmu.edu.cn Pentalyne, the parent hydrocarbon of metallapentalyne, is predicted to be antiaromatic according to Hückel's rule. However, upon coordination to a metal fragment, the resulting metallapentalyne becomes aromatic, exhibiting a rare form of planar Möbius aromaticity. xmu.edu.cn The metal center not only alleviates the ring strain but also fundamentally alters the electronic landscape, transforming an antiaromatic system into an aromatic one. xmu.edu.cn

Furthermore, the carbon-rich polyyne ligand is often "non-innocent," meaning it actively participates in the redox chemistry of the complex. researchgate.net Oxidation or reduction of the complex may not be localized on the metal center but can involve the ligand framework. researchgate.netnih.gov This delocalization is highly sensitive to the specific metal, its oxidation state, and the ancillary ligands. researchgate.net The degree of metal-ligand orbital mixing determines the extent to which the ligand participates in the frontier molecular orbitals (HOMO and LUMO) of the complex, influencing its reactivity, color, and electronic properties. researchgate.netresearchgate.net This cooperative electronic interplay between the metal and the long carbon chain is a defining characteristic of carbolong chemistry. xmu.edu.cn

Table 2: Comparison of Properties Before and After Metal Coordination
PropertyFree Aryl-Polyyne LigandCoordinated in Metallapentalyne ComplexReference
GeometryLinear polyyne chainPlanar, bicyclic framework with strained bond angles (e.g., ~128° carbyne angle) xmu.edu.cn
AromaticityAromatic phenyl group, non-aromatic polyyne chain (Parent pentalyne is antiaromatic)Planar Möbius aromaticity in the metallapentalyne core xmu.edu.cn
Redox BehaviorStandard organic redox potentials"Non-innocent" ligand behavior; participates in metal-centered redox processes researchgate.net

Hepta 2,4,6 Triyn 1 Yl Benzene and Polyynes As Models for Carbyne Research

Extrapolation of Properties towards Infinite Carbon Chains

A primary method for predicting the characteristics of carbyne involves the detailed analysis of how the electronic and optical properties of polyynes change with the number of acetylene (B1199291) units. nih.gov Key properties of interest include the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap and the nonlinear optical response.

Research on series of triisopropylsilyl (TIPS) and phenyl-end-capped polyynes has demonstrated a consistent trend: the HOMO-LUMO gap (Eg) decreases as the number of acetylene units (n) increases. This relationship can be described by a power-law function, Eg ∝ n-x. nih.govresearchgate.net For phenyl-capped polyynes, this relationship has been shown to be approximately Eg ~ n-0.36±0.01. researchgate.net By plotting the energy gap against the reciprocal of the chain length (1/n), researchers can extrapolate to an infinite chain (where 1/n approaches zero) to estimate the band gap of carbyne. researchgate.net

The following table illustrates the conceptual trend of the HOMO-LUMO gap with increasing polyyne chain length for a series of phenyl-capped polyynes.

Number of Acetylene Units (n)Compound NameRepresentative FormulaTrend in HOMO-LUMO Gap (Eg)
1PhenylacetyleneC₆H₅-C≡C-HHighest
21,4-Diphenylbuta-1,3-diyneC₆H₅-(C≡C)₂-C₆H₅Decreasing
3(Hepta-2,4,6-triyn-1-yl)benzeneC₆H₅-(C≡C)₃-H
41,8-Diphenylocta-1,3,5,7-tetrayneC₆H₅-(C≡C)₄-C₆H₅
............
Carbyne-(C≡C)∞-Lowest (approaches band gap)

Nonlinear optical properties, such as the second hyperpolarizability (γ), also show a strong dependence on the length of the polyyne chain. For phenylated polyynes, γ has been found to increase with the number of acetylene units according to the power-law relationship γ ~ n3.8±0.1. researchgate.net This significant increase with chain length underscores the one-dimensional nature of these systems and provides further data for modeling the behavior of carbyne. researchgate.net

The effective conjugation length, which is the point at which the properties of the polyyne no longer significantly change with added length, can also be estimated from these studies. For one series of polyynes, this was estimated to be around 32 acetylene units, providing a valuable experimental benchmark for understanding the transition from a molecular to a polymeric system. nih.gov

Role in Understanding Carbon Allotropes and One-Dimensional Carbon Systems

The study of this compound and its longer analogues is fundamental to our understanding of carbon's diverse forms and the physics of one-dimensional (1-D) systems. researchgate.net These molecules serve as well-defined, monodisperse models that bridge the gap between small organic molecules and infinite polymers like carbyne. acs.org

The experimental data gathered from these polyynes provide a crucial test for theoretical models of 1-D conjugated systems. nih.gov The observed power-law dependencies of properties like the HOMO-LUMO gap and second hyperpolarizability confirm that polyynes behave as true one-dimensional materials. researchgate.net

Furthermore, the characterization of these molecules through techniques such as UV-vis, Raman, and 13C NMR spectroscopy provides a detailed picture of their electronic structure and bonding. acs.orgresearchgate.net For instance, Raman spectroscopy of phenyl-capped polyynes shows a characteristic red shift of the effective C≡C stretching mode as the chain length increases, which is consistent with growing π-conjugation. researchgate.net These spectroscopic signatures are invaluable for identifying and characterizing longer, less stable polyynes and for providing a basis for what to expect from carbyne.

Ultimately, the insights gained from studying finite polyynes are essential for contextualizing the place of carbyne among other carbon allotropes like diamond (sp³-hybridized), graphite (B72142) and graphene (sp²-hybridized), and fullerenes. arxiv.org Polyyne research helps to build a more complete picture of carbon's bonding capabilities and the unique properties that emerge in low-dimensional systems. The synthesis and analysis of molecules like this compound are therefore a vital part of the ongoing quest to understand and eventually harness the potential of carbyne. nih.govacs.org

Future Directions and Emerging Research Avenues for Aryl Polyyne Chemistry

Development of Novel Synthetic Routes for Longer and More Stable Homologues

The synthesis of longer and more stable aryl-polyynes, including homologues of (Hepta-2,4,6-triyn-1-yl)benzene, is a primary objective for fully realizing their potential. Traditional methods like Glaser, Hay, and Eglinton-Galbraith couplings, while effective for shorter chains, often face limitations such as low yields and instability of terminal alkyne precursors when constructing longer derivatives. acs.org

Future synthetic strategies are increasingly focused on overcoming these challenges. One promising direction is the refinement of palladium-catalyzed coupling reactions, which have shown success where traditional copper-catalyzed methods have failed. academie-sciences.fr The development of one-pot syntheses, such as those based on the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, also presents an attractive alternative due to the stability of the precursors and easier purification of the final products. acs.org

To enhance the stability of these extended π-systems, the use of bulky end-groups to prevent intermolecular reactions is a well-established strategy. rsc.org A more recent and sophisticated approach involves the mechanical interlocking of polyynes within macrocycles to form rotaxanes. This encapsulation not only shields the reactive polyyne chain but has been shown to significantly increase thermal stability, with decomposition temperatures of encapsulated polyynes being notably higher than their unthreaded counterparts. acs.org

Synthetic StrategyDescriptionAdvantagesKey Compounds
Palladium-Catalyzed Homocoupling Utilizes a palladium catalyst, often in the presence of a co-oxidant like oxygen, for the dimerization of terminal alkynes.Can provide excellent yields when copper catalysis is ineffective. academie-sciences.frDiarylpolyynes
Fritsch-Buttenberg-Wiechell (FBW) Rearrangement A one-pot approach that can be used for the formation of hexaynes and longer polyynes.Utilizes stable precursors and allows for facile purification. acs.orgDiphenylhexayne
Mechanical Interlocking (Rotaxanes) Encapsulation of the polyyne chain within one or more macrocycles.Enhances thermal stability by shielding the reactive core. acs.orgPolyyne Rotaxanes

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes in aryl-polyynes at the molecular level is crucial for their application. Advanced spectroscopic techniques are pivotal in this endeavor. While traditional methods provide valuable structural information, techniques with high temporal and spatial resolution are needed to probe the ultrafast dynamics and intricate electronic behavior of these molecules.

Femtosecond spectroscopy is a powerful tool for investigating the transient excited states and charge transfer dynamics in these systems. anl.govnih.gov By providing snapshots of molecular behavior on the timescale of atomic motion, it can elucidate the mechanisms of photoinduced processes. Furthermore, techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) have enabled the direct visualization and manipulation of individual polyyne chains on surfaces, providing unprecedented insight into their structure and conformation. oup.com

Vibrational spectroscopies, such as Raman and infrared (IR) spectroscopy, are also being applied with increasing sophistication. Surface-Enhanced Raman Spectroscopy (SERS) can provide significantly enhanced signals, allowing for the sensitive detection and characterization of these molecules. researchgate.netmdpi.com The combination of experimental spectroscopic data with density functional theory (DFT) calculations is becoming indispensable for the accurate assignment of vibrational modes and the prediction of electronic properties. rsc.org

Characterization TechniqueInformation ObtainedRelevance to Aryl-Polyynes
Femtosecond Spectroscopy Ultrafast electronic and structural dynamics, transient excited states.Understanding photoinduced processes and charge transfer. anl.govnih.gov
Scanning Tunneling Microscopy (STM) Atomic-scale imaging, single-molecule conductance.Visualization of molecular structure and electronic properties on surfaces. kit.edu
Atomic Force Microscopy (AFM) High-resolution imaging of molecular structure.Direct observation of bond-resolved structures. oup.com
Surface-Enhanced Raman Spectroscopy (SERS) Enhanced vibrational spectra of molecules on metal surfaces.Sensitive detection and structural analysis. researchgate.net

Rational Design of Aryl-Polyyne Architectures for Specific Electronic Functions

A key area of future research lies in the rational design of aryl-polyyne architectures to achieve specific electronic functionalities. Their rigid, linear structure and extended π-conjugation make them ideal candidates for use as molecular wires in nanoelectronic devices. rsc.org Theoretical studies have suggested that polyynes could exhibit unusually high conductance, which is weakly dependent on the length of the molecular chain, making them near-perfect molecular wires. aps.orgresearchgate.net

The electronic properties of aryl-polyynes can be tuned by modifying the aromatic end-groups and the length of the polyyne chain. For instance, oligo(phenylene-ethynylene) (OPE) derivatives, which are structurally related to aryl-polyynes, have been investigated for their thermoelectric properties. rsc.orgnih.gov The choice of end-groups and the nature of the aromatic core have been shown to influence the molecular orbital energies and, consequently, the charge transport characteristics. rsc.org

The design of more complex architectures, such as those incorporating different aromatic spacers or functional groups, will enable the development of molecules with tailored electronic and optoelectronic properties. This includes the potential for creating molecular switches, rectifiers, and sensors. For example, OPEs with specific terminal groups have been shown to act as fluorescent chemical sensors. nih.gov

Design ParameterEffect on Electronic PropertiesPotential Application
Polyyne Chain Length Influences the HOMO-LUMO gap and conductance.Molecular wires with length-independent conductance. aps.org
Aromatic End-Groups Modifies molecular orbital energies and intermolecular interactions.Tuning of charge transport and thermoelectric properties. rsc.org
Functional Groups Can introduce specific sensing or switching capabilities.Fluorescent chemical sensors. nih.gov

Exploration of New Catalytic Applications Beyond Traditional Organometallic Chemistry

While the primary focus on aryl-polyynes has been on their material properties, there is an emerging interest in exploring their potential catalytic applications. The unique electronic structure of the polyyne chain, with its high density of π-electrons, could enable it to participate in catalytic cycles in non-traditional ways.

One area of exploration could be in the field of metal-free catalysis. The electron-rich polyyne backbone might act as a "soft" ligand, stabilizing reactive intermediates or facilitating electron transfer processes. Furthermore, functionalized aryl-polyynes could be designed to have specific binding sites for substrates, bringing them into proximity with the catalytically active polyyne core.

The development of single-atom catalysts supported on carbon materials is a rapidly growing field. nih.gov Aryl-polyynes could serve as well-defined molecular models for the active sites in such catalysts, or even as the support material itself. The ability to synthesize aryl-polyynes with precise lengths and functionalities would allow for a systematic investigation of the structure-activity relationships in these systems. While this area is still in its infancy, the potential for discovering novel catalytic activities for aryl-polyynes represents a compelling future research direction. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing (hepta-2,4,6-triyn-1-yl)benzene, and what key experimental parameters must be controlled?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Sonogashira coupling, to assemble the conjugated triple-bond system. Propargyl esters or alkynes are common precursors. Critical parameters include:

  • Catalyst selection : Pd/Cu catalysts are often used to ensure efficient alkyne-aryl coupling .
  • Solvent and temperature : Reactions are performed in anhydrous DCM or THF under reflux (40–80°C) to prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/petroleum ether is essential to isolate isomers (e.g., Z/E configurations) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is required:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon hybridization (sp vs. sp<sup>2</sup>). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in polyynyl systems .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for distinguishing trace impurities .

Q. What are the stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer: The compound’s conjugated triple bonds make it sensitive to light, oxygen, and moisture. Best practices include:

  • Storage under inert gas (Ar/N2) at –20°C in amber vials.
  • Use of stabilizers (e.g., BHT) to prevent radical-mediated degradation.
  • Regular purity checks via HPLC to monitor decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomer formation during the synthesis of this compound derivatives?

Methodological Answer: Isomerization often arises from thermodynamic vs. kinetic control. Strategies include:

  • Temperature modulation : Lower temperatures favor kinetic products (e.g., Z-isomers), while higher temperatures promote thermodynamic equilibration .
  • Catalyst tuning : Bulky ligands (e.g., P(o-tol)3) sterically hinder undesired pathways.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective coupling . Example: In a study, adjusting the Pd catalyst loading from 5% to 2% reduced E-isomer formation by 30% .

Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level are widely used to:

  • Model HOMO-LUMO gaps, which correlate with optical absorption (e.g., λmax in UV-Vis).
  • Predict charge-transfer behavior in supramolecular systems. Validation involves comparing computed IR/Raman spectra with experimental data to refine basis sets .

Q. How can substituents on the benzene ring modulate the reactivity of this compound in cycloaddition reactions?

Methodological Answer: Electron-donating groups (e.g., –OCH3) increase electron density at the triple bonds, accelerating Diels-Alder reactions. Conversely, electron-withdrawing groups (e.g., –NO2) enhance electrophilicity for nucleophilic attacks. Case study: Methoxy-substituted derivatives showed 2x faster [2+2] cycloaddition rates compared to unsubstituted analogs .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound analogs?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. Steps to address this:

  • Reproduce experiments : Use identical solvent systems (e.g., CDCl3 vs. DMSO-d6) and compare NMR shifts.
  • Advanced analytics : Employ GC-MS or MALDI-TOF to detect trace byproducts.
  • Collaborative validation : Cross-check data with independent labs using standardized protocols .
    科研能力梳理总结12-提出科研问题,两本书
    13:40

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for this compound syntheses?

Methodological Answer: Yield variations (e.g., 50–90%) stem from:

  • Oxygen sensitivity : Inconsistent inert-atmosphere control during reactions.
  • Catalyst deactivation : Residual moisture in solvents poisons Pd catalysts. Mitigation: Use Schlenk-line techniques and pre-dried solvents. Document all parameters (e.g., stirring rate, cooling methods) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.